

4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride
Cat. No.:	B058268

[Get Quote](#)

Technical Guide: 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, a representative synthetic protocol, and a logical workflow for **4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride**. This compound serves as a key intermediate in synthetic chemistry, particularly in the development of novel sulfonamide derivatives for pharmaceutical and materials science applications.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical identification data for **4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride**.

Property	Value	Citation(s)
IUPAC Name	4-(2-oxopyrrolidin-1-yl)benzene-1-sulfonyl chloride	[1]
CAS Number	112539-09-0	[1]
Molecular Formula	C ₁₀ H ₁₀ CINO ₃ S	[1] [2]
Molecular Weight	259.71 g/mol	[2]
Appearance	White crystals, powder, or crystalline powder	[1]
Melting Point	104.0 - 113.0 °C	[1]
Purity (Assay)	≥96.0 to ≤104.0% (Titration ex Chloride)	[1]
Form	Solid	[2]
MDL Number	MFCD00219329	[2]
InChI Key	OUAVTZYGHGCCB-UHFFFAOYSA-N	[1] [2]
SMILES String	CIS(=O)(=O)C1=CC=C(C=C1)N1CCC1=O	[1] [2]

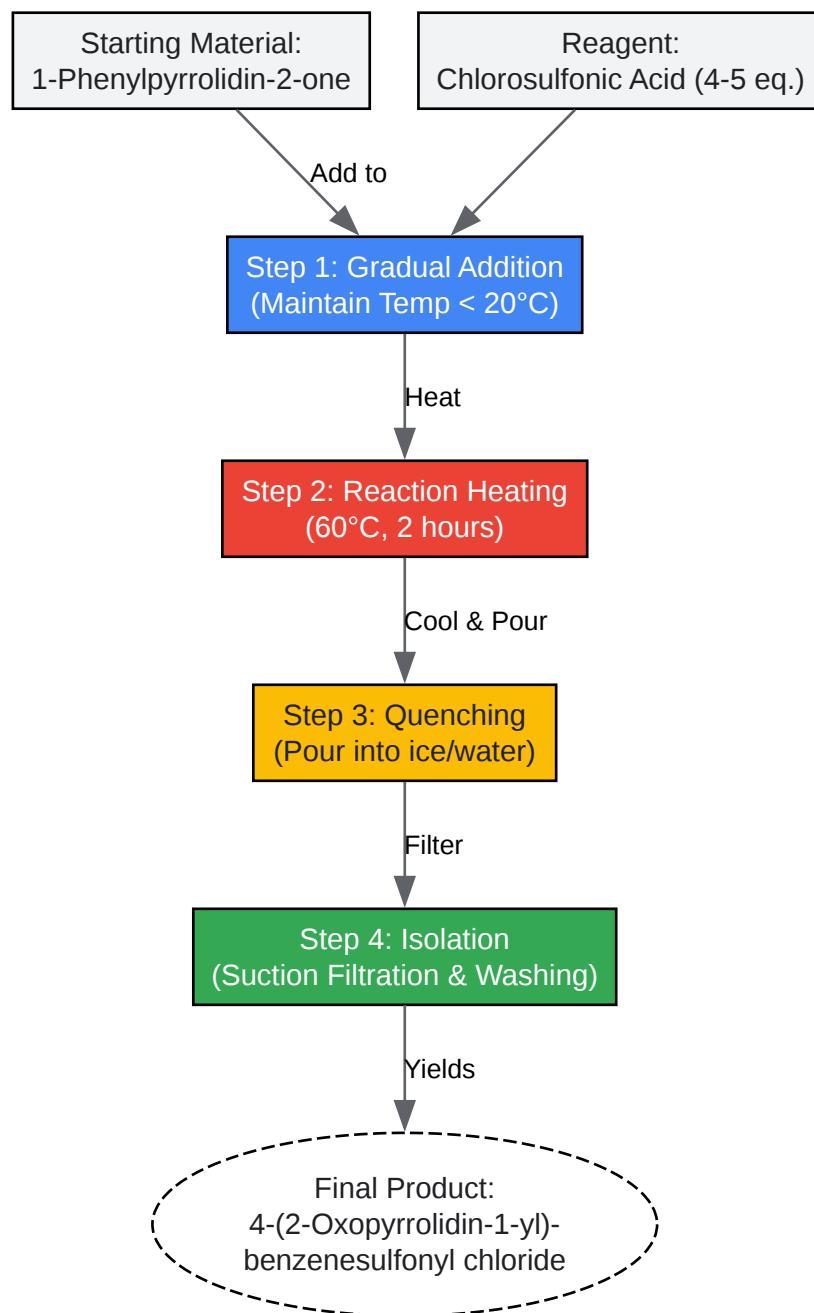
Representative Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride** is not readily available, a standard and effective method is the chlorosulfonation of the corresponding N-aryl lactam, 1-phenylpyrrolidin-2-one. The following protocol is adapted from established procedures for the chlorosulfonation of similar N-aryl amides, such as acetanilide^[3].

Reaction: 1-phenylpyrrolidin-2-one + Chlorosulfonic Acid → **4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride**

Materials and Equipment:

- 500 mL round-bottom flask with a mechanical stirrer
- Cooling bath (ice/water)
- Heating mantle
- Gas absorption trap or well-ventilated fume hood
- Suction filtration apparatus (Büchner funnel)
- 1-phenylpyrrolidin-2-one
- Chlorosulfonic acid (freshly distilled recommended)^[3]
- Crushed ice and water


Procedure:

- Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a mechanical stirrer and place it in a cooling bath.
- Reagent Charging: Carefully charge the flask with 4-5 molar equivalents of chlorosulfonic acid. Begin stirring and cool the acid to approximately 10-15 °C using the cooling bath^[3].
- Addition of Starting Material: Gradually add 1 molar equivalent of 1-phenylpyrrolidin-2-one to the cooled chlorosulfonic acid over 15-20 minutes. Maintain the internal temperature below 20 °C during the addition. Significant evolution of hydrogen chloride gas is expected^[3].
- Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 60 °C for approximately two hours, or until the evolution of HCl gas subsides, indicating the reaction is complete^[3].
- Quenching and Precipitation: Cool the resulting viscous liquid to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry with vigorous stirring to decompose the excess chlorosulfonic acid. This step must be performed in a fume hood^[3].

- Isolation: The solid **4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride** product will precipitate. Collect the solid by suction filtration and wash it thoroughly with cold water to remove residual acid[3].
- Drying and Purification: The crude product can be dried on a porous plate or in a vacuum oven at low heat. If a higher purity is required, recrystallization from a suitable solvent like benzene or a toluene/hexane mixture can be performed[3].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the representative synthesis of **4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride**.

[Click to download full resolution via product page](#)*Workflow for the synthesis of the target compound.*

Biological Context and Applications

While many benzenesulfonamide derivatives are known for their wide range of biological activities, including acting as carbonic anhydrase inhibitors or possessing anti-inflammatory properties, specific biological functions or roles in signaling pathways for **4-(2-Oxopyrrolidin-1-**

yl)benzenesulfonyl chloride itself are not prominently documented in the literature[4][5]. Its primary role is that of a versatile chemical intermediate. The sulfonyl chloride group is highly reactive and allows for the straightforward synthesis of a diverse library of sulfonamides and sulfonate esters through reactions with various amines and alcohols, respectively. These derivatives are then evaluated by researchers in drug discovery for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride, 97% 1 g | Request for Quote [thermofisher.com]
- 2. 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- To cite this document: BenchChem. [4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058268#4-2-oxopyrrolidin-1-yl-benzenesulfonyl-chloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com